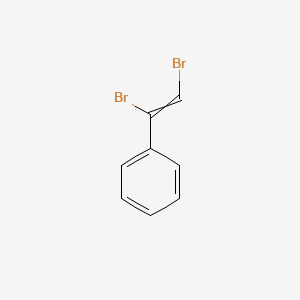

alpha.,beta-Dibromostyrene

Description

Historical Context and Foundational Studies of Brominated Styrenes

The scientific inquiry into brominated styrenes is a subset of the broader historical exploration of vinylic halides—a class of compounds where a halogen atom is directly attached to a carbon-carbon double bond. Initial studies in this area were largely focused on developing methods for their synthesis, with common approaches including the elimination of hydrogen halides from dihaloalkanes (dehydrohalogenation) or the addition of hydrogen halides across the triple bond of alkynes.

A paradigm shift in the utility of vinylic halides, including brominated styrenes, occurred with the advent of transition metal-catalyzed cross-coupling reactions. These powerful reactions demonstrated the capacity of vinylic halides to form new carbon-carbon bonds, thereby unlocking synthetic routes to a wide array of complex molecules like substituted alkenes and conjugated dienes. Early mechanistic studies on the bromination of styrene (B11656) itself provided evidence for a bridged transition state, contributing to the fundamental understanding of such reactions. acs.org

Historically, a significant application of brominated styrenes has been in the synthesis of phenylacetylene (B144264). This is often achieved through the elimination of hydrogen bromide from styrene dibromide using strong bases like sodium amide in ammonia (B1221849) or potassium hydroxide (B78521). wikipedia.orgorgsyn.orgorgsyn.org

Significance as a Precursor in Organic Synthesis and Materials Science

The chemical structure of α,β-dibromostyrene makes it a versatile starting material in organic synthesis. A primary application is its role as a precursor to phenylacetylene and its derivatives. The elimination of two equivalents of hydrogen bromide from α,β-dibromostyrene offers a direct pathway to the formation of a carbon-carbon triple bond, yielding the corresponding phenylacetylene. wikipedia.orgorgsyn.org This transformation is a fundamental method for preparing terminal alkynes, which are themselves crucial building blocks in synthetic chemistry.

The presence of two reactive bromine atoms allows α,β-dibromostyrene to participate in a variety of cross-coupling reactions, including the well-known Suzuki-Miyaura coupling. nih.gov These reactions are instrumental in forging new carbon-carbon bonds, facilitating the construction of more intricate molecular frameworks. For instance, the selective reaction of dibromostyrene with boronate esters can lead to the formation of products where only one bromine atom has been substituted, showcasing the potential for controlled and stepwise functionalization. nih.gov

In the field of materials science, brominated styrenes have been investigated for their flame-retardant properties. nih.govgoogle.com Polymeric materials, such as brominated polystyrene and copolymers of styrene and butadiene, have been developed as fire-resistant additives. researchgate.netmdpi.com The incorporation of bromine into the polymer matrix enhances its ability to resist combustion. researchgate.net Although α,β-dibromostyrene is a monomeric compound, the chemical principles governing its reactions are pertinent to the synthesis and characteristics of these brominated polymers.

Stereochemical Considerations in Alpha,beta-Dibromostyrene Chemistry

The carbon-carbon double bond in α,β-dibromostyrene introduces the possibility of geometric isomerism, leading to the existence of (E) and (Z) isomers. libretexts.orgscribd.compressbooks.pubmasterorganicchemistry.com The specific three-dimensional arrangement of the bromine atoms and the phenyl group with respect to the double bond dictates the molecule's stereochemistry, which in turn has a profound impact on its physical properties and chemical reactivity.

The assignment of the (E) or (Z) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.pub For each carbon atom of the double bond, the attached substituents are ranked according to their atomic number. If the higher-priority substituents on each carbon are located on the same side of the double bond, the isomer is designated as (Z), derived from the German word zusammen (together). Conversely, if the higher-priority groups are on opposite sides, the isomer is labeled (E), from the German entgegen (opposite). libretexts.orgscribd.compressbooks.pub

Controlling the stereochemical outcome of reactions involving α,β-dibromostyrene is a critical aspect of its chemistry. For example, synthetic methods have been developed to selectively produce either the (E) or (Z) isomer of β-bromostyrene, which can then be utilized in subsequent reactions where the stereochemistry is retained. researchgate.net The ability to dictate the geometry of the double bond is essential for the synthesis of complex molecules where the three-dimensional structure is crucial for its function.

Data Tables

Table 1: Physical and Chemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| α,β-Dibromostyrene | C₈H₆Br₂ | 261.944 chemspider.com |

| (E)-beta,2-Dibromostyrene | C₈H₆Br₂ | 261.94 nih.gov |

| Phenylacetylene | C₈H₆ | 102.133 wikipedia.org |

| β-Bromostyrene | C₈H₇Br | 183.04 |

| 2,4-Dibromostyrene | C₈H₆Br₂ | 261.94 hoffmanchemicals.com |

| α,β-dibromostilbene | C₁₄H₁₀Br₂ | 338.04 nih.gov |

Structure

3D Structure

Properties

CAS No. |

6607-46-1 |

|---|---|

Molecular Formula |

C8H6Br2 |

Molecular Weight |

261.94 g/mol |

IUPAC Name |

[(E)-1,2-dibromoethenyl]benzene |

InChI |

InChI=1S/C8H6Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+ |

InChI Key |

PBTWQCPURDEMRQ-SOFGYWHQSA-N |

SMILES |

C1=CC=C(C=C1)C(=CBr)Br |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\Br)/Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=CBr)Br |

Origin of Product |

United States |

Synthetic Methodologies for Alpha,beta Dibromostyrene

Direct Halogenation Strategies

Direct halogenation strategies represent a common approach to the synthesis of halogenated organic compounds. In the context of α,β-dibromostyrene, this involves the addition of bromine across the double bond of styrenic derivatives.

Bromination of Styrenic Derivatives

The reaction of styrene (B11656) and its derivatives with bromine is a well-established method for the introduction of two bromine atoms across the vinyl group. The kinetics of the bromination of several substituted styrenes, including 3-fluoro-, 3-chloro-, 3-bromo-, 3,4-dichloro-, 3-nitro-, and 4-nitro-styrene, have been studied in anhydrous acetic acid. cdnsciencepub.com The reaction proceeds via an electrophilic addition mechanism. youtube.com

Investigation into the products and stoichiometry of the reaction between styrene and bromine in acetic acid has shown that one mole of bromine adds to the styrene to produce styrene dibromide (α,β-dibromoethylbenzene) as the sole product. cdnsciencepub.com This saturated dibromide is the typical outcome of the direct bromination of the styrenic double bond. The formation of α,β-dibromostyrene from styrene dibromide would then necessitate a subsequent elimination step. A common method for such an elimination is treatment with a base, such as alcoholic potassium hydroxide (B78521) (KOH), to yield the corresponding bromostyrene. chemicalbook.com

Table 1: Bromination of Substituted Styrenes to Styrene Dibromides

| Styrene Derivative | Brominating Agent | Solvent | Temperature (°C) | Product | Reference |

| Styrene | Br₂ | Acetic Acid | 25.3 | α,β-Dibromoethylbenzene | cdnsciencepub.com |

| 3-Fluorostyrene | Br₂ | Acetic Acid | 25.3 | 1-(3-Fluorophenyl)-1,2-dibromoethane | cdnsciencepub.com |

| 3-Chlorostyrene | Br₂ | Acetic Acid | 25.3 | 1-(3-Chlorophenyl)-1,2-dibromoethane | cdnsciencepub.com |

| 3-Bromostyrene | Br₂ | Acetic Acid | 25.3 | 1-(3-Bromophenyl)-1,2-dibromoethane | cdnsciencepub.com |

| 3,4-Dichlorostyrene | Br₂ | Acetic Acid | 25.3 | 1-(3,4-Dichlorophenyl)-1,2-dibromoethane | cdnsciencepub.com |

| 3-Nitrostyrene | Br₂ | Acetic Acid | 25.3 | 1-(3-Nitrophenyl)-1,2-dibromoethane | cdnsciencepub.com |

| 4-Nitrostyrene | Br₂ | Acetic Acid | 25.3 | 1-(4-Nitrophenyl)-1,2-dibromoethane | cdnsciencepub.com |

This table presents the initial dibromination products of various styrenic derivatives as reported in the literature.

Regio- and Stereoselective Bromine Additions

The addition of bromine to alkenes, including styrenes, is known to proceed with a high degree of stereoselectivity, typically resulting in anti-addition. This stereochemical outcome is rationalized by the formation of a cyclic bromonium ion intermediate. cdnsciencepub.comalfredstate.edu The nucleophilic attack of the bromide ion then occurs from the face opposite to the bromonium ion bridge, leading to the trans or anti product. alfredstate.edu

The mechanism of electrophilic addition of bromine to styrene involves the formation of a three-membered ring intermediate. youtube.com The subsequent attack by the bromide anion proceeds via an SN2-like mechanism, resulting in the formation of the dibrominated product. youtube.com In the case of styrene, this leads to the formation of a stereocenter. youtube.com The reaction is stereospecific, meaning that different stereoisomers of the starting alkene will lead to different stereoisomers of the product.

For substituted styrenes, the regioselectivity of the initial electrophilic attack is influenced by the electronic properties of the substituents on the aromatic ring. The mechanism is thought to involve a highly unsymmetrical bromonium ion intermediate. cdnsciencepub.com This asymmetry arises from the ability of the phenyl group to stabilize a positive charge at the benzylic position.

Preparation from Acetylenic Precursors

An alternative synthetic route to α,β-dibromostyrene involves the use of phenylacetylene (B144264) and its derivatives as starting materials. These methods typically involve the addition of bromine or its equivalents across the triple bond.

Partial Reduction and Halogenation Routes

While the direct conversion of phenylacetylene to α,β-dibromostyrene via partial reduction followed by halogenation is not a commonly cited method, related transformations provide insight into the potential for such a route. The reverse reaction, the elimination of HBr from bromostyrenes to form phenylacetylene, is well-documented. google.com Conceptually, a controlled partial reduction of the triple bond in phenylacetylene to a double bond, followed by a selective bromination, could yield the desired product. However, controlling the reduction to the alkene stage without proceeding to the alkane, and then selectively performing the dibromination can be challenging.

Oxyhalogenation Approaches

Oxyhalogenation reactions offer a more direct route to functionalized haloalkenes from alkynes. These reactions involve the simultaneous addition of a halogen and an oxygen-containing moiety across the triple bond. While the direct oxybromination of phenylacetylene to yield α,β-dibromostyrene is not explicitly detailed in the provided search results, related oxyhalogenation methods for alkynes have been developed. For instance, catalyst-free trans-selective oxyiodination and oxychlorination of alkynes have been reported. mdpi.com

A light-promoted, two-step, one-pot synthesis of quinoxalines from alkynes proceeds via the formation of α,α'-dibromo ketones, which are generated through the oxybromination of the alkyne. researchgate.net This indicates that under specific conditions, the triple bond of a phenylacetylene derivative can be di-functionalized with bromine and an oxygen-containing group. Subsequent manipulation of the oxygen functionality could potentially lead to the desired α,β-dibromostyrene.

Multi-Component and Cascade Reaction Syntheses

Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. wikipedia.org20.210.105 An MCR involves the reaction of three or more starting materials in a one-pot process, where most of the atoms of the reactants are incorporated into the final product. scispace.com A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous step, without the need for isolating intermediates or changing reaction conditions. wikipedia.org

While the direct synthesis of α,β-dibromostyrene via a specifically designed multi-component or cascade reaction has not been prominently reported in the surveyed literature, the principles of these synthetic strategies could be applied. For example, a hypothetical cascade reaction could involve an initial halogen-mediated cyclization of a suitable precursor, followed by a ring-opening or rearrangement that generates the α,β-dibromostyrene scaffold. Halogen-mediated cascade cyclization reactions of aryldiynes have been shown to produce complex heterocyclic systems, demonstrating the potential of halogens to initiate complex reaction sequences.

Stereoselective Synthesis of (E)- and (Z)-Alpha,beta-Dibromostyrene Isomers

The stereochemical outcome of the synthesis of α,β-dibromostyrene is critically dependent on the reaction pathway and the nature of the intermediates involved. The two geometric isomers, (E) and (Z), arise from the anti- and syn-addition of bromine to the alkyne triple bond of phenylacetylene, respectively. The selective formation of one isomer over the other is a key challenge in the synthesis of this compound.

Control of Olefin Geometry in Synthetic Pathways

The most common method for synthesizing α,β-dibromostyrene is the electrophilic addition of bromine (Br₂) across the triple bond of phenylacetylene. The stereochemistry of this reaction is not always straightforward and can result in a mixture of (E) and (Z) isomers. The control of the olefin geometry hinges on influencing the reaction mechanism.

Two primary mechanisms are considered for the bromination of alkynes:

Via a Cyclic Bromonium Ion: This mechanism involves the formation of a bridged bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) occurs from the side opposite to the bridge, resulting in a net anti-addition. For phenylacetylene, this pathway exclusively yields (E)-α,β-dibromostyrene. This pathway is generally favored for alkyl-substituted alkynes, which show high stereoselectivity for the trans product. masterorganicchemistry.com

Via a Vinyl Cation: In the case of aryl-substituted alkynes like phenylacetylene, the intermediate carbocation can be stabilized by the phenyl ring. This stabilization makes the formation of an open vinyl cation competitive with, or even favored over, the bridged bromonium ion. masterorganicchemistry.com This planar vinyl cation can be attacked by the bromide ion from either face, leading to a mixture of syn- and anti-addition products, and thus a mixture of (Z) and (E) isomers. masterorganicchemistry.com

Research has shown that the bromination of phenylacetylene in acetic acid is not highly stereoselective, affording a mixture of isomers, which indicates the involvement of a vinyl cation intermediate. masterorganicchemistry.com One study reported a ratio of 82:18 for the (E) to (Z) isomers, highlighting the preference for, but not exclusivity of, the anti-addition product. masterorganicchemistry.com

Strategies to control the geometry often focus on modifying reaction conditions to favor one mechanistic pathway. For instance, the addition of bromide ion salts can favor a termolecular (AdE3) mechanism, where a bromide ion assists in the attack of molecular bromine. This process proceeds via an anti-addition pathway, thus increasing the yield of the (E)-isomer for phenylacetylenes. cdnsciencepub.com

| Substrate Type | Predominant Intermediate | Stereochemical Outcome | Typical Product(s) |

| Alkyl Acetylene (B1199291) (e.g., 3-Hexyne) | Cyclic Bromonium Ion | Highly Stereoselective anti-addition | (E)-dihaloalkene only masterorganicchemistry.comcdnsciencepub.com |

| Aryl Acetylene (e.g., Phenylacetylene) | Vinyl Cation | Less Stereoselective | Mixture of (E) and (Z) isomers masterorganicchemistry.comcdnsciencepub.com |

Strategies for Enantioselective Formation (if applicable to chiral analogues)

The parent molecule, α,β-dibromostyrene, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, strategies for enantioselective formation are not applicable to the synthesis of α,β-dibromostyrene itself.

Such strategies would only become relevant in the synthesis of substituted α,β-dibromostyrene analogues that are chiral. Chirality could be introduced into an analogue through the presence of a chiral center on a substituent attached to the phenyl ring or through axial chirality (atropisomerism) arising from sterically hindered rotation around the phenyl-vinyl bond, which would require bulky ortho-substituents. To date, the scientific literature does not extensively cover the enantioselective synthesis of specific chiral α,β-dibromostyrene analogues, and as such, established strategies for their enantioselective formation are not well-documented.

Synthesis of Substituted Alpha,beta-Dibromostyrene Analogues

The synthesis of substituted α,β-dibromostyrene analogues is generally achieved by applying the same bromination methodologies to substituted phenylacetylenes. The substituents are typically located on the phenyl ring and can influence the electronic properties of the alkyne, which in turn affects the rate and mechanism of the bromination reaction.

The synthesis involves the direct bromination of a phenylacetylene derivative bearing the desired substituent(s) on the aromatic ring. Kinetic studies on the bromination of various ring-substituted phenylacetylenes in acetic acid have been conducted, demonstrating the feasibility of this approach for a range of electron-donating and electron-withdrawing groups. cdnsciencepub.com The reaction products are the corresponding substituted (E)- and (Z)-α,β-dibromostyrenes. cdnsciencepub.com

The presence of different substituents on the phenyl ring can alter the stability of the vinyl cation intermediate, thereby influencing the ratio of (E) and (Z) isomers in the final product. For example, electron-donating groups can further stabilize the vinyl cation, potentially leading to lower stereoselectivity compared to unsubstituted phenylacetylene.

Below is a table of substituted phenylacetylenes that have been used as substrates in bromination reactions to yield the corresponding α,β-dibromostyrene analogues.

| Phenylacetylene Substrate | Substituent(s) | Resulting Product Name (Isomer Mixture) |

| Phenylacetylene | H | α,β-Dibromostyrene |

| p-Methylphenylacetylene | 4-CH₃ | 1-(α,β-Dibromovinyl)-4-methylbenzene |

| p-Methoxyphenylacetylene | 4-OCH₃ | 1-(α,β-Dibromovinyl)-4-methoxybenzene |

| p-Chlorophenylacetylene | 4-Cl | 1-Chloro-4-(α,β-dibromovinyl)benzene |

| p-Nitrophenylacetylene | 4-NO₂ | 1-(α,β-Dibromovinyl)-4-nitrobenzene |

| m-Chlorophenylacetylene | 3-Cl | 1-Chloro-3-(α,β-dibromovinyl)benzene |

Chemical Reactivity and Mechanistic Investigations of Alpha,beta Dibromostyrene

Nucleophilic Substitution Reactions

Nucleophilic substitution at the sp²-hybridized carbons of α,β-dibromostyrene is a complex process. Unlike saturated alkyl halides, simple SN1 and SN2 mechanisms are generally disfavored for vinyl halides due to the high energy of potential vinyl cation intermediates and the electronic repulsion between the incoming nucleophile and the π-system of the double bond britannica.comquora.com. Consequently, these reactions often proceed through alternative mechanistic pathways or require specific catalytic conditions to occur efficiently.

Displacement of Vinyl Bromine Atoms

Direct displacement of the vinyl bromine atoms in α,β-dibromostyrene by nucleophiles is challenging under standard SN2 conditions stackexchange.com. The steric hindrance and the increased strength of the C-Br bond, owing to the sp² hybridization of the carbon atom, make the backside attack required for an SN2 reaction energetically unfavorable quora.comstackexchange.com.

However, nucleophilic substitution on vinyl halides can occur under certain conditions, often involving mechanisms other than direct displacement. For instance, an addition-elimination pathway can be facilitated if the aromatic ring is substituted with strong electron-withdrawing groups, which can stabilize a transient negatively charged intermediate britannica.com. Another potential, though less common, pathway is the SRN1 (radical nucleophilic substitution) mechanism, which involves radical and radical anion intermediates acs.orgacs.org. For α,β-dibromostyrene, such reactions are highly dependent on the specific nucleophile and reaction conditions employed.

Cross-Coupling with Organometallic Reagents

A highly effective method for the functionalization of α,β-dibromostyrene involves transition metal-catalyzed cross-coupling reactions with organometallic reagents. These reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon bonds under relatively mild conditions nobelprize.orgcem.com. Palladium-catalyzed reactions, in particular, have been extensively developed for gem-dihaloalkenes acs.orgresearchgate.net.

In these processes, the organometallic reagent (e.g., organozinc, organoboron, or Grignard reagents) transfers its organic group to the palladium catalyst in a step known as transmetalation nobelprize.orgnih.govrsc.org. This is preceded by the oxidative addition of the C-Br bond of dibromostyrene to the palladium(0) complex. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active catalyst nobelprize.org.

Research has demonstrated that the reaction of gem-dihaloalkenes can be controlled to achieve selective mono- or disubstitution. By carefully selecting the catalyst, ligands, and reaction conditions, one bromine atom can be replaced selectively, leaving the second for subsequent transformations. This stepwise approach allows for the synthesis of highly functionalized and stereodefined alkenes.

| Catalyst/Ligand | Organometallic Reagent | Product Type | Yield | Reference |

| Pd(PPh₃)₄ | Organolithium Compound | Monosubstituted Styrene (B11656) | 66-67% | orgsyn.org |

| PdCl₂(dppf) | Arylboronic Acid (Suzuki) | Disubstituted Styrene | High | nobelprize.org |

| NiCl₂/Ligand | Arylzinc Reagent (Negishi) | Monosubstituted Styrene | Good | nobelprize.org |

| Pd(0) Complex | Organotin Reagent (Stille) | Substituted Styrene | Varies | nih.gov |

This table presents representative examples of cross-coupling reactions involving vinyl halides and various organometallic reagents, illustrating the versatility of this methodology. Yields are context-dependent.

Elimination Reactions

Elimination reactions of α,β-dibromostyrene are pivotal for synthesizing β-bromostyrenes and phenylacetylene (B144264) derivatives. These reactions typically involve the removal of one or both bromine atoms, often facilitated by bases or reducing agents.

Selective Debromination Processes

The selective removal of a single bromine atom from α,β-dibromostyrene, a monodebromination reaction, yields β-bromostyrene. This transformation can be achieved using various reagents and conditions. One established method involves the debrominative decarboxylation of erythro-α,β-dibromo-β-phenylpropionic acid, a precursor to dibromostyrene, using sodium azide (B81097) in DMF to stereoselectively produce (Z)-β-bromostyrene orgsyn.org.

Another approach for the synthesis of β-bromostyrenes is the debrominative decarboxylation of 2,3-dibromoalkanoic acids using a solid-supported base like KF/Al₂O₃, which has been shown to be effective in producing (Z)-vinyl bromides in good to excellent yields sharif.edu. While not starting directly from α,β-dibromostyrene, these methods highlight a key transformation pathway for related structures to achieve monobromination. Direct reduction of α,β-dibromostyrene would require careful control of reducing agent stoichiometry and reaction conditions to prevent over-reduction to styrene or phenylacetylene.

Formation of Styrenic Alkynes

The formation of phenylacetylene from α,β-dibromostyrene involves the elimination of both bromine atoms. This is a type of dehydrohalogenation reaction, although in this case, it is more accurately a dehalogenation followed by or concurrent with the elimination of a proton from an intermediate. This transformation typically requires the use of a very strong base britannica.comwikipedia.org.

The reaction proceeds via a step-wise elimination. The first elimination of HBr (or Br₂) forms a β-bromostyrene intermediate. The second elimination from this vinyl halide is significantly more difficult and requires more forceful conditions, such as high temperatures and a potent base like sodium amide (NaNH₂) or fused potassium hydroxide (B78521) (KOH) britannica.comyoutube.com. The strong base abstracts the vinyl proton, and the resulting intermediate expels the bromide ion to form the carbon-carbon triple bond of phenylacetylene youtube.comorganicmystery.com.

| Reagent(s) | Conditions | Product | Notes | Reference |

| NaNH₂ | 150 °C | Phenylacetylene | A very strong base is required for the second elimination step. | youtube.com |

| KOH (fused) | 200 °C | Phenylacetylene | High temperatures are necessary to overcome the stability of the vinyl halide intermediate. | youtube.com |

| Alcoholic KOH | Reflux | β-Bromostyrene (intermediate) | Milder conditions may only lead to the first elimination. | organicmystery.com |

| Potassium tert-butoxide | Varies | Phenylacetylene | A strong, sterically hindered base that favors elimination. | stackexchange.com |

This table summarizes typical conditions for the formation of styrenic alkynes from dihalo precursors.

Transition Metal-Catalyzed Transformations

Beyond the cross-coupling reactions discussed previously, transition metals catalyze a diverse array of transformations involving gem-dihaloalkenes like α,β-dibromostyrene acs.orgnih.govnih.gov. These catalysts can activate the C-Br bonds, enabling reactions that are otherwise difficult to achieve. The choice of metal, ligands, and reaction conditions can precisely control the reaction pathway, leading to a variety of molecular architectures.

For instance, palladium and nickel catalysts are not only used for cross-coupling but also for carbonylation, Heck reactions, and cyclization cascades acs.org. The gem-dihalovinyl group serves as a versatile functional handle. One bromine can be functionalized via a cross-coupling reaction, and the remaining C-Br bond can then participate in a subsequent intramolecular reaction, such as a Heck cyclization, to build complex ring systems.

Furthermore, copper and rhodium complexes have been employed in transformations of gem-dihaloalkenes nih.govresearchgate.net. These can include carbene-like reactivity, cycloadditions, or insertions into C-H bonds. The ability of transition metals to operate through various oxidation states and coordinate to the π-system of the alkene allows for unique mechanistic pathways, such as β-halide elimination from an organometallic intermediate, which is a common step in the functionalization of haloalkenes nih.govresearchgate.net. These advanced catalytic systems open avenues for converting α,β-dibromostyrene into a wide range of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. α,β-Dibromostyrene, with its vinyl bromide moieties, can serve as an electrophilic partner in these transformations. The differential reactivity of the α- and β-bromine atoms can potentially allow for sequential, site-selective couplings.

The construction of new carbon-carbon bonds using α,β-dibromostyrene can be achieved through several palladium-catalyzed methods, including the Heck, Suzuki, and Stille reactions. These reactions typically proceed through a catalytic cycle involving oxidative addition of the vinyl bromide to a palladium(0) complex, followed by migratory insertion (in the case of the Heck reaction) or transmetalation, and concluding with reductive elimination to yield the product and regenerate the catalyst.

Heck Reaction: The Heck reaction involves the coupling of a vinyl halide with an alkene. While specific studies focusing solely on α,β-dibromostyrene are not extensively detailed in readily available literature, the reaction of related vinyl bromides with styrenes is well-established. For instance, the palladium-catalyzed coupling of vinyl bromides with styrenes, often under visible-light-driven conditions, yields functionalized 1,3-dienes researchgate.net. The general mechanism for the Heck reaction involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Suzuki Reaction: The Suzuki coupling reaction pairs an organoboron compound, typically a boronic acid or its ester, with an organohalide. This methodology has been extensively used for the synthesis of stilbenes and their derivatives. The palladium-catalyzed Suzuki-Miyaura cross-coupling of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with various aryl bromides is a known stereocontrolled route to (E)-stilbene derivatives nih.gov. This suggests that α,β-dibromostyrene could similarly react with arylboronic acids to produce substituted stilbenes. The stereochemistry of the starting vinyl bromide is generally retained in the product.

Stille Reaction: The Stille reaction utilizes an organostannane as the coupling partner for the organohalide. This reaction is known for its tolerance of a wide variety of functional groups. Vinyl halides are common electrophiles in Stille couplings, with vinyl bromides being more reactive than vinyl chlorides uliege.be. The reaction proceeds with retention of the alkene's stereochemistry under mild conditions. While specific examples with α,β-dibromostyrene are not prominently documented, the coupling of various vinyl bromides with organostannanes is a standard procedure for forming new C-C bonds uliege.benih.gov.

Below is a representative table of conditions that could be adapted for the palladium-catalyzed C-C bond formation with α,β-dibromostyrene based on analogous reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Heck | Styrene | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Benzene (B151609) | Ambient | Moderate to Good | researchgate.net |

| Suzuki | Arylboronic acid | Pd(OAc)₂ / t-Bu₃PHBF₄ | K₂CO₃ | Dioxane/H₂O | 85-100 | Moderate to Good | nih.gov |

| Stille | Vinylstannane | Pd(PPh₃)₄ | - | THF/DMF | 40-80 | Good to Excellent | nih.govresearchgate.net |

The formation of carbon-heteroatom bonds, such as C-N and C-O, using α,β-dibromostyrene as a substrate can also be achieved via palladium-catalyzed cross-coupling reactions. These reactions are crucial for the synthesis of a wide range of pharmaceuticals and functional materials.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling an amine with an organohalide. Palladium catalysts with specialized phosphine (B1218219) ligands are typically employed. While direct examples with α,β-dibromostyrene are scarce, the general methodology is applicable to vinyl bromides. The reaction of N-substituted 4-bromo-7-azaindoles with various amines catalyzed by a palladium/Xantphos system demonstrates the feasibility of C-N bond formation with bromo-heteroaromatic compounds, which can be analogous to vinyl bromides beilstein-journals.org.

C-O Coupling: The palladium-catalyzed formation of C-O bonds typically involves the coupling of an alcohol or phenol (B47542) with an organohalide. Similar to C-N coupling, specific ligand systems are crucial for achieving high efficiency. The reaction of phenols with N-substituted 4-bromo-7-azaindole using a Pd(OAc)₂/Xantphos catalyst system highlights the potential for such transformations beilstein-journals.org.

The table below summarizes generalized conditions for these C-heteroatom coupling reactions based on related substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| C-N Coupling | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Good | beilstein-journals.org |

| C-O Coupling | Phenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100-120 | Good | beilstein-journals.org |

Copper-Mediated Reactions

Copper-catalyzed or -mediated reactions, such as the Ullmann condensation, provide an alternative to palladium-based systems for the formation of carbon-heteroatom bonds. These reactions are particularly useful for the synthesis of aryl ethers and amines.

The Ullmann condensation typically involves the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst at elevated temperatures wikipedia.org. Modern variations of this reaction utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. For instance, the copper-catalyzed O-arylation of phenols with aryl bromides can be achieved using CuI with picolinic acid as a ligand in DMSO nih.gov. Although specific applications with α,β-dibromostyrene are not widely reported, its vinyl bromide functionality suggests it could be a viable substrate for Ullmann-type C-O and C-N coupling reactions.

Nickel- and Other Metal-Catalyzed Processes

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. Nickel-catalyzed processes can often engage substrates that are challenging for palladium systems.

Kumada Coupling: The Kumada coupling reaction utilizes a Grignard reagent as the nucleophile to couple with an organohalide. Nickel complexes, often with phosphine or N-heterocyclic carbene (NHC) ligands, are effective catalysts for this transformation. This reaction is particularly suitable for the synthesis of styrene derivatives and unsymmetrical biaryls researchgate.net. Nickel catalysts have been shown to be effective for the cross-coupling of tertiary alkylmagnesium halides with aryl and vinyl bromides wikipedia.org. This suggests that α,β-dibromostyrene could react with Grignard reagents, such as phenylmagnesium bromide, in the presence of a nickel catalyst to form substituted styrene derivatives.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in α,β-dibromostyrene is susceptible to addition reactions, although its reactivity is influenced by the electron-withdrawing nature of the two bromine atoms.

Electrophilic Additions

Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Addition of Halogens (e.g., Br₂): The addition of bromine (Br₂) across an alkene double bond typically results in a vicinal dibromide. The mechanism is believed to proceed through a cyclic bromonium ion intermediate, which explains the observed anti-addition of the two bromine atoms docbrown.infoyoutube.comchemguide.co.ukchemtube3d.com. The reaction of α,β-dibromostyrene with bromine would be expected to yield a tetrabromo derivative. The electron-deficient nature of the double bond in α,β-dibromostyrene may require more forcing conditions compared to a simple alkene.

Addition of Hydrogen Halides (e.g., HBr): The addition of hydrogen halides, such as HBr, to unsymmetrical alkenes typically follows Markovnikov's rule, where the proton adds to the carbon atom that already bears the greater number of hydrogen atoms, leading to the more stable carbocation intermediate lumenlearning.comchemistrysteps.commasterorganicchemistry.com. However, in the case of α,β-dibromostyrene, the regioselectivity would be influenced by the electronic effects of the existing bromine atoms and the phenyl group. The stability of the potential carbocation intermediates would determine the final product. In the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product chemistrysteps.compharmaguideline.com. The regioselectivity of HBr addition to vinyl bromide results in the formation of a geminal dibromide, a consequence of the halogen's ability to stabilize an adjacent positive charge through resonance nih.gov.

Radical Addition Reactions

The carbon-carbon double bond in alpha,beta-dibromostyrene is susceptible to attack by radical species. These reactions are typically initiated by radical initiators and proceed via a chain mechanism. The regioselectivity of the addition is governed by the stability of the resulting radical intermediate.

One notable example is the radical vinylation of N-acylpyrrolidines using vinyl bromides with an electron-withdrawing group at the β-position. While not specifically detailing alpha,beta-dibromostyrene, this reaction highlights the general reactivity of such compounds. The α-vinylation of N-acylpyrrolidines proceeds efficiently to yield 2-vinyl-N-acylpyrrolidines. rsc.org

A general mechanism for the radical addition of a radical species (R•) to alpha,beta-dibromostyrene would involve the initial attack of the radical on the double bond. This addition can occur at either the alpha or beta carbon. The stability of the resulting benzylic radical intermediate would likely favor the addition of the radical to the beta-carbon, placing the new radical at the alpha-position where it can be stabilized by the phenyl group. This intermediate would then abstract an atom or group from another molecule to propagate the chain reaction and form the final product.

| Reactant 1 | Reactant 2 | Initiator | Product | Yield (%) | Reference |

| N-acylpyrrolidine | β-bromovinyl derivative | Radical Initiator | 2-vinyl-N-acylpyrrolidine | Good | rsc.org |

Cycloaddition Reactions

The double bond of alpha,beta-dibromostyrene can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various cyclic structures. The electronic nature of the substituents on the phenyl ring and the stereochemistry of the dibromoalkene moiety can influence the rate and selectivity of these reactions.

For instance, the [3+2] cycloaddition of nitrones to α,β-unsaturated compounds is a well-established method for the synthesis of isoxazolidine (B1194047) rings. While a specific study on alpha,beta-dibromostyrene was not found, the reactivity of related β-nitrostyrenes in [3+2] cycloaddition reactions has been investigated. These reactions proceed via a one-step mechanism, and the reactivity is influenced by the electronic character of the reactants. nih.govrsc.org The presence of two bromine atoms in alpha,beta-dibromostyrene would be expected to influence the electronics and sterics of the double bond, thus affecting its reactivity in such cycloadditions.

Another relevant area is the Diels-Alder reaction. While no specific examples involving alpha,beta-dibromostyrene as the dienophile were identified in the provided search results, the reaction of β-fluoro-β-nitrostyrenes with cyclic dienes has been studied, yielding monofluorinated norbornenes. beilstein-journals.org This suggests that styrenes with electron-withdrawing groups at the β-position can act as effective dienophiles.

| Diene/Dipole | Dienophile/Dipolarophile | Conditions | Product | Yield (%) | Reference |

| 5,5-dimethylpyrroline-N-oxide | (Z)- and (E)-β-nitrostyrenes | Thermal | Isoxazolidines | - | nih.govrsc.org |

| Cyclic 1,3-dienes | β-fluoro-β-nitrostyrenes | - | Monofluorinated norbornenes | up to 97% | beilstein-journals.org |

Rearrangement Reactions

Rearrangement reactions involving alpha,beta-dibromostyrene could potentially be triggered under various conditions, such as thermal, acidic, or basic treatments, or through the generation of reactive intermediates like carbocations or carbenes. These reactions often lead to the formation of structural isomers with different connectivity.

While specific rearrangement reactions of alpha,beta-dibromostyrene were not detailed in the provided search results, the general principles of rearrangement reactions are well-documented. thermofisher.comwiley-vch.demasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com For instance, reactions proceeding through carbocation intermediates are prone to rearrangements, such as hydride or alkyl shifts, to form more stable carbocations. masterorganicchemistry.com Given the structure of alpha,beta-dibromostyrene, the formation of a carbocation at the alpha-position would be stabilized by the phenyl group, potentially influencing subsequent rearrangement pathways.

Cyclization and Annulation Chemistry Facilitated by Dibromostyrene Moiety

The dibromostyrene moiety is a valuable precursor for the construction of fused ring systems through cyclization and annulation reactions. The two bromine atoms provide handles for various transformations, including cross-coupling and intramolecular bond formations.

Palladium-catalyzed reactions are particularly powerful in this context. For example, a sequential cross-coupling/annulation of ortho-vinyl bromobenzenes with aromatic bromides has been developed to access polycyclic aromatic compounds. researchgate.net Although this example involves a bromo- and a vinyl-substituted benzene, it highlights the potential of using vinyl bromides in palladium-catalyzed annulation strategies.

Furthermore, palladium-catalyzed migratory cyclization of α-bromoalkene derivatives has been reported to yield various benzoheterocycles. nih.gov This type of reaction, if applied to a suitably functionalized alpha,beta-dibromostyrene derivative, could provide a route to complex heterocyclic frameworks. The intramolecular cyclization of beta-brominated porphyrins, also palladium-catalyzed, demonstrates the utility of a β-bromo substituent in forming fused five-membered rings. nih.gov

The synthesis of nitrogen-containing heterocycles is another area where the reactivity of the dibromostyrene core could be exploited. Various methods for the synthesis of N-heterocycles have been developed, some of which could potentially be adapted for use with alpha,beta-dibromostyrene as a starting material or intermediate. organic-chemistry.orgmdpi.comnih.govrsc.orgbohrium.com

| Starting Material | Reagents/Catalyst | Reaction Type | Product | Reference |

| ortho-vinyl bromobenzenes, aromatic bromides | Palladium catalyst | Sequential cross-coupling/annulation | Polycyclic aromatic compounds | researchgate.net |

| ArXCBr=CH2 | Palladium catalyst | Migratory cyclization | Benzoheterocycles | nih.gov |

| beta-brominated porphyrins | Palladium catalyst | Intramolecular cyclization | Fused five-membered porphyrins | nih.gov |

Applications of Alpha,beta Dibromostyrene in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of two bromine atoms on the vinyl group of α,β-dibromostyrene, coupled with the reactivity of the aromatic ring, makes it a powerful tool for synthetic chemists. This section will delve into its application in the synthesis of intricate organic molecules.

Synthesis of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of fused aromatic rings. Their unique electronic and photophysical properties make them attractive targets for materials science and organic electronics. While direct examples of the synthesis of complex PAHs starting from α,β-dibromostyrene are not extensively documented in readily available literature, its chemical structure suggests its potential as a precursor in established synthetic methodologies for PAH construction.

Cross-coupling reactions, such as the Sonogashira and Heck reactions, are powerful tools for the formation of carbon-carbon bonds, which are fundamental to the assembly of polycyclic systems. researchgate.netyoutube.combeilstein-journals.org In principle, the bromine atoms in α,β-dibromostyrene could be sequentially or simultaneously replaced through these catalytic methods. For instance, a Sonogashira coupling could be employed to introduce alkyne functionalities, which can then undergo intramolecular cyclization reactions to form fused aromatic rings. researchgate.netbeilstein-journals.org Similarly, the Heck reaction could facilitate the coupling of α,β-dibromostyrene with other unsaturated molecules, setting the stage for subsequent cyclization and aromatization steps to build up the PAH framework. youtube.comnih.gov

The following table illustrates the general concept of how α,β-dibromostyrene could be utilized in these reactions:

| Reaction Type | Potential Application with α,β-Dibromostyrene | Product Type |

| Sonogashira Coupling | Reaction with terminal alkynes | Phenyl-substituted diynes |

| Heck Reaction | Reaction with alkenes | Substituted styrenes |

| Intramolecular Cyclization | Subsequent reaction of the coupled products | Fused aromatic rings (PAH precursors) |

Further research is needed to fully explore and document the specific utility of α,β-dibromostyrene as a direct starting material for the synthesis of complex PAHs.

Preparation of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. α,β-Dibromostyrene serves as a potential precursor for the synthesis of various heterocyclic systems, including thiophenes, furans, and pyrroles, through reactions that leverage its dibromo-substituted double bond.

Synthesis of Thiophenes: Thiophenes and their derivatives are key components in many pharmaceuticals and organic electronic materials. The synthesis of substituted thiophenes can be achieved through various methods, including the reaction of 1,4-dicarbonyl compounds with sulfurizing agents (Paal-Knorr synthesis) or the condensation of α-haloketones with thioamides. organic-chemistry.orgderpharmachemica.com While direct synthesis from α,β-dibromostyrene is not a classical named reaction, its structure allows for potential transformations into key intermediates for thiophene (B33073) synthesis. For instance, the reaction of gem-dibromoalkenes with sodium sulfide (B99878) has been reported to yield thioamides, which are versatile precursors for various heterocycles. nih.gov

Synthesis of Furans: Furans are another important class of heterocyclic compounds with a wide range of biological activities. Established methods for furan (B31954) synthesis include the Paal-Knorr synthesis from 1,4-dicarbonyls and the Feist-Benary furan synthesis. us.esmdpi.com The reactivity of the dibromoalkene moiety in α,β-dibromostyrene could potentially be exploited to generate intermediates suitable for furan synthesis. For example, conversion to a diketone or a related precursor could pave the way for cyclization to a furan ring.

Synthesis of Pyrroles: Pyrroles are fundamental components of many natural products and pharmaceuticals, including heme and chlorophyll. The Knorr pyrrole (B145914) synthesis and the Paal-Knorr pyrrole synthesis are classic methods for their preparation. uctm.edubeilstein-journals.org Similar to the synthesis of thiophenes and furans, the utility of α,β-dibromostyrene would likely involve its conversion into a more advanced intermediate, such as a 1,4-dicarbonyl compound, which can then be cyclized with an amine to form the pyrrole ring.

The following table summarizes the potential synthetic pathways to these heterocycles from α,β-dibromostyrene-derived intermediates:

| Heterocycle | Key Intermediate from α,β-Dibromostyrene (Hypothetical) | Subsequent Reaction |

| Thiophene | 1,4-Dicarbonyl compound | Reaction with a sulfurizing agent (e.g., Lawesson's reagent) |

| Furan | 1,4-Dicarbonyl compound | Acid-catalyzed cyclization |

| Pyrrole | 1,4-Dicarbonyl compound | Reaction with a primary amine or ammonia (B1221849) |

Construction of Natural Product Cores (e.g., Lamellarin Scaffolds)

One of the most significant applications of α,β-dibromostyrene in complex molecule synthesis is its use as a key starting material in the total synthesis of natural products. A notable example is the synthesis of the lamellarin class of marine alkaloids, which exhibit a range of potent biological activities, including cytotoxicity against tumor cell lines and inhibition of HIV-1 integrase.

In a highly convergent synthesis of lamellarin K, Banwell and Flynn utilized (E)-α,β-dibromostyrene as a crucial building block. The synthesis commenced with the in-situ generation of a zinc acetylide from the dibromostyrene. This organometallic intermediate then underwent a palladium-catalyzed Negishi coupling with an appropriate aryl iodide to form an unsymmetrically substituted acetylene (B1199291). This key acetylene intermediate contained the core phenyl rings of the lamellarin scaffold. Subsequent transformations, including a Baeyer-Villiger oxidation, methanolysis, and esterification, followed by N-alkylation and an intramolecular 1,3-dipolar cyclization, ultimately led to the successful construction of the complex pentacyclic core of lamellarin K.

The strategic use of α,β-dibromostyrene in this synthesis highlights its utility in providing a versatile platform for the introduction of key structural motifs required for the assembly of complex natural product architectures.

In Polymer Chemistry and Advanced Materials

The presence of a polymerizable vinyl group makes α,β-dibromostyrene a valuable monomer in the field of polymer chemistry. Its incorporation into polymers can impart unique properties, such as flame retardancy and enhanced thermal stability, and provides a handle for further functionalization.

Monomer for Specialty Polymers (e.g., Poly(dibromostyrene))

α,β-Dibromostyrene can be polymerized to form poly(dibromostyrene), a specialty polymer primarily known for its application as a flame retardant. beilstein-journals.orggoogle.comguidechem.com The high bromine content of the polymer contributes to its flame-retardant properties by interfering with the radical chain reactions that occur during combustion.

The polymerization of α,β-dibromostyrene can be achieved through free radical polymerization techniques. youtube.comstanford.edulibretexts.org The kinetics and mechanism of such polymerizations are influenced by factors such as initiator concentration, temperature, and the presence of chain transfer agents. stanford.eduuvebtech.comcmu.edu

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the potential for greater control over the molecular weight, polydispersity, and architecture of poly(dibromostyrene). nih.govresearchgate.netsigmaaldrich.comresearchgate.net These methods would allow for the synthesis of well-defined homopolymers and block copolymers containing dibromostyrene units, opening up possibilities for creating materials with precisely tailored properties.

The table below outlines some of the key properties and polymerization methods for poly(dibromostyrene):

| Property/Method | Description |

| Primary Application | Flame retardant for thermoplastics (e.g., polyesters, nylons) beilstein-journals.org |

| Key Property | High bromine content, leading to flame retardancy |

| Polymerization Methods | Free Radical Polymerization youtube.comstanford.edulibretexts.org, Potentially Controlled Radical Polymerization (ATRP, RAFT) nih.govresearchgate.netsigmaaldrich.comresearchgate.net |

| Characterization | Molecular weight (GPC), Bromine content (Combustion Analysis), Thermal stability (TGA) osti.gov |

Incorporation into Polymer Backbones for Functional Materials

Beyond its use in homopolymers, α,β-dibromostyrene can be copolymerized with other monomers to create functional materials with a wide range of properties. The incorporation of dibromostyrene units into a polymer backbone can serve several purposes:

Imparting Flame Retardancy: As with the homopolymer, the inclusion of dibromostyrene units in a copolymer enhances its flame-retardant characteristics. Terpolymers of dibromostyrene, styrene (B11656), and butadiene have been synthesized and characterized for their flame-retardant applications in materials like textile backcoatings. osti.gov

Providing Sites for Post-Polymerization Modification: The bromine atoms on the polymer backbone can act as reactive sites for post-polymerization modification. researchgate.netosti.govdntb.gov.uaresearchgate.net This allows for the introduction of various functional groups onto the polymer chain after the initial polymerization is complete. This approach is highly valuable for creating polymers with tailored functionalities for specific applications, such as in sensors, catalysts, or biomedical materials. For example, the bromine atoms could potentially be displaced by nucleophiles or participate in further cross-coupling reactions.

Grafting onto Existing Polymers: α,β-Dibromostyrene can be grafted onto existing polymer backbones to modify their properties. youtube.comresearchgate.netnih.govsid.ir This "grafting from" or "grafting to" approach can be used to create copolymers with unique architectures and properties, combining the characteristics of the backbone polymer with those imparted by the poly(dibromostyrene) grafts.

The following table summarizes the key aspects of incorporating α,β-dibromostyrene into polymer backbones:

| Application | Description | Example Monomers for Copolymerization |

| Flame Retardancy | Enhances the fire resistance of the resulting copolymer. | Styrene, Butadiene osti.gov |

| Functionalization Handle | Bromine atoms serve as reactive sites for introducing new functional groups. | Acrylates, Methacrylates sid.ir |

| Graft Copolymers | Modifies the surface or bulk properties of a base polymer. | Polyolefins, Polyesters |

α,β-Dibromostyrene has proven to be a highly valuable and versatile compound in both organic synthesis and polymer science. Its utility as a building block for the construction of complex molecules is exemplified by its successful application in the total synthesis of the lamellarin natural product core. While its full potential in the synthesis of polycyclic aromatic hydrocarbons and a broader range of heterocyclic compounds is still being explored, its chemical structure suggests significant promise in these areas. In the realm of materials science, α,β-dibromostyrene serves as a key monomer for the production of specialty flame-retardant polymers and as a functional comonomer for the creation of advanced materials with tailored properties. The continued investigation into the reactivity and applications of α,β-dibromostyrene is expected to lead to further innovations in the design and synthesis of novel organic molecules and functional polymeric materials.

Role in the Development of New Synthetic Methodologies

Alpha,beta-Dibromostyrene, also known as [(E)-1,2-dibromoethenyl]benzene, serves as a crucial, albeit often transient, intermediate in several important synthetic methodologies, most notably in the preparation of phenylacetylene (B144264). Its high reactivity, stemming from the presence of two bromine atoms on the vinyl group, makes it a valuable precursor for elimination reactions.

The primary synthetic application of α,β-dibromostyrene is in the dehydrobromination reaction to form phenylacetylene. This transformation is a cornerstone of alkyne synthesis. The process typically starts with styrene, which is first brominated to yield 1,2-dibromoethylbenzene (styrene dibromide). This saturated dibromide is then subjected to a double dehydrobromination. The first elimination of hydrogen bromide (HBr) yields a mixture of α-bromostyrene and β-bromostyrene, including the α,β-dibromostyrene isomer. A subsequent, more forceful elimination step converts this intermediate into the final phenylacetylene product.

The reaction is commonly carried out using a strong base. For instance, treatment of styrene dibromide with alcoholic potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂) facilitates the elimination of two molecules of HBr. The reaction proceeds in a stepwise manner, with α,β-dibromostyrene being the key intermediate on the pathway to the alkyne.

Reaction Scheme: Synthesis of Phenylacetylene

Bromination of Styrene: Styrene + Br₂ → 1,2-Dibromoethylbenzene

Double Dehydrobromination of 1,2-Dibromoethylbenzene: 1,2-Dibromoethylbenzene + 2 KOH → Phenylacetylene + 2 KBr + 2 H₂O

This methodology highlights the role of α,β-dibromostyrene as a pivotal, though not always isolated, component in the synthesis of terminal alkynes. The development of efficient bases and reaction conditions for this transformation continues to be an area of interest in organic synthesis, aiming to improve yields and minimize side reactions.

Intermediate in Agro- and Specialty Chemical Manufacturing Research

While α,β-dibromostyrene is a recognized intermediate in laboratory-scale organic synthesis, its application in industrial-scale manufacturing research for agrochemicals and specialty chemicals is not extensively documented. Its high reactivity and potential instability make it more suitable as a transient species in a multi-step synthesis rather than a stable, isolatable intermediate for large-scale production.

In the context of specialty chemicals, related brominated styrenes are utilized as reactive monomers in the production of fire-retardant polymers and copolymers. Bromostyrene, for example, can be polymerized to create plastics with self-extinguishing properties. However, the use of α,β-dibromostyrene itself in polymerization is not a common application, likely due to the steric hindrance and reactivity of the two bromine atoms, which could interfere with polymerization processes.

Research into novel synthetic routes for complex molecules may involve intermediates like α,β-dibromostyrene, but these are typically for discovery and development phases rather than established manufacturing processes. There is no significant body of literature pointing to its use as a key building block in the current manufacturing of commercial agrochemicals or other specialty chemicals. Its role remains primarily within the domain of synthetic methodology development, particularly for the synthesis of acetylenic compounds.

Spectroscopic and Advanced Analytical Characterization of Alpha,beta Dibromostyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of α,β-dibromostyrene by providing detailed information about the chemical environment of its constituent atoms.

Proton (¹H) NMR for Proton Environments

Proton (¹H) NMR spectroscopy of α,β-dibromostyrene is expected to reveal distinct signals corresponding to the aromatic protons of the phenyl group and the vinylic proton. The chemical shifts (δ) of the aromatic protons typically appear in the range of 7.2 to 7.6 ppm, often as a complex multiplet due to spin-spin coupling between adjacent protons. The sole vinylic proton, being attached to a carbon-carbon double bond and influenced by the electronegative bromine atoms and the phenyl ring, would likely resonate further downfield.

For the (E)-isomer of α,β-dibromostyrene, the vinylic proton is anticipated to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would be influenced by the anisotropic effects of the phenyl ring and the electronic effects of the two bromine atoms. In the case of the (Z)-isomer, the spatial proximity of the phenyl group to the vinylic proton could lead to a different chemical shift due to steric and electronic interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for α,β-Dibromostyrene

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.6 | Multiplet |

| Vinylic (=CHBr) | Downfield region | Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of α,β-dibromostyrene. The spectrum would display distinct signals for the carbons of the phenyl ring and the two vinylic carbons. The aromatic carbons are expected to resonate in the typical region of 125-140 ppm. The ipso-carbon (the carbon attached to the dibromovinyl group) may show a slightly different chemical shift due to substitution.

The two vinylic carbons, Cα and Cβ, will have characteristic chemical shifts influenced by the attached bromine atoms. The carbon atom directly bonded to two bromine atoms (Cα) would be significantly deshielded and appear at a lower field compared to the carbon atom bonded to one bromine atom and the phenyl group (Cβ).

Table 2: Predicted ¹³C NMR Chemical Shifts for α,β-Dibromostyrene

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 125 - 140 |

| Vinylic (CαBr₂) | Lower field |

| Vinylic (Cβ-Ph) | Higher field relative to Cα |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the proton and carbon signals and confirming the connectivity within the α,β-dibromostyrene molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled aromatic protons within the phenyl ring, helping to decipher the complex multiplet. No cross-peaks would be expected for the vinylic proton as it is isolated.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. An HMQC or HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the vinylic proton signal to its vinylic carbon signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of α,β-dibromostyrene and for gaining insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of α,β-dibromostyrene. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Therefore, the molecular ion region will exhibit a distinctive M, M+2, and M+4 isotopic cluster with relative intensities of approximately 1:2:1.

The exact monoisotopic mass of α,β-dibromostyrene (C₈H₆Br₂) is 259.8836 g/mol uni.lu. HRMS analysis would confirm this exact mass, providing unambiguous identification of the compound.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of α,β-Dibromostyrene

| Ion | Relative m/z | Expected Relative Intensity |

|---|---|---|

| [M]⁺ (C₈H₆⁷⁹Br₂) | 259.9 | ~25% |

| [M+2]⁺ (C₈H₆⁷⁹Br⁸¹Br) | 261.9 | ~50% |

| [M+4]⁺ (C₈H₆⁸¹Br₂) | 263.9 | ~25% |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing the purity of α,β-dibromostyrene and for its identification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like α,β-dibromostyrene. In a GC-MS analysis, the compound would be separated from other components in a sample based on its boiling point and interaction with the GC column stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion cluster and fragmentation pattern, serves as a chemical fingerprint for identification. Common fragmentation pathways for halogenated styrenes may include the loss of bromine atoms (as Br• or HBr) and fragmentation of the styrene (B11656) backbone.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. For α,β-dibromostyrene, LC-MS could be employed for purity analysis and quantification in various matrices. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) would depend on the polarity of the molecule and the solvent system used for the liquid chromatography separation. LC-MS analysis can provide information on the molecular weight of the compound and, with tandem mass spectrometry (MS/MS), can also yield structural information through controlled fragmentation of the molecular ion.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of α,β-dibromostyrene (C₈H₆Br₂), the initial ionization process, typically electron impact (EI), generates a molecular ion (M⁺˙). Due to the presence of two bromine atoms, the molecular ion peak appears as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive pattern for the molecular ion peak at m/z 258, 260, and 262 (for the most abundant isotopes), with a relative intensity ratio of approximately 1:2:1. youtube.com

The fragmentation of the α,β-dibromostyrene molecular ion is initiated by the high energy imparted during ionization, leading to the cleavage of the weakest bonds. wikipedia.orgslideshare.net The primary fragmentation pathways involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

Key Fragmentation Pathways:

Loss of a Bromine Radical: A common initial fragmentation step is the cleavage of a C-Br bond to lose a bromine radical (·Br), resulting in the formation of a bromostyryl cation [M-Br]⁺. This fragment would appear at m/z 179 and 181, maintaining a 1:1 isotopic ratio due to the remaining bromine atom.

Loss of Both Bromine Atoms: Subsequent or direct loss of the second bromine atom leads to the formation of the phenylethynyl cation [M-2Br]⁺ at m/z 102.

Loss of HBr: Another possible fragmentation involves the elimination of a neutral hydrogen bromide (HBr) molecule, leading to a fragment ion [M-HBr]⁺.

Phenyl Cation Formation: Cleavage of the bond between the phenyl ring and the vinyl group can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77.

The fragmentation pattern provides a molecular fingerprint that confirms the identity of the compound. udel.edu

Table 1: Predicted MS/MS Fragmentation Data for α,β-Dibromostyrene

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Description of Neutral Loss |

| 258, 260, 262 | [C₈H₆Br₂]⁺˙ | Molecular Ion (M⁺˙) |

| 179, 181 | [C₈H₆Br]⁺ | Loss of a Bromine radical (·Br) |

| 102 | [C₈H₆]⁺ | Loss of two Bromine radicals (·2Br) |

| 77 | [C₆H₅]⁺ | Loss of C₂HBr₂ |

X-ray Crystallography for Solid-State Structural Elucidation

As of the current literature survey, a specific, publicly available crystal structure determination for α,β-dibromostyrene has not been widely reported. The process would involve growing a single crystal of the compound, which can be challenging for liquids or oils. α,β-Dibromostyrene is typically a liquid at room temperature, which would necessitate low-temperature crystallization techniques to obtain a suitable crystal for analysis.

Should a crystal structure be determined, it would definitively establish the stereochemistry (E/Z isomerism) at the double bond and reveal details about intermolecular interactions, such as halogen bonding or π-stacking, in the solid state.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. msu.edunih.gov Each bond and functional group vibrates at a characteristic frequency, resulting in a unique spectrum that acts as a molecular fingerprint. nih.gov

For α,β-dibromostyrene, key vibrational modes include:

C=C Stretching: The carbon-carbon double bond of the vinyl group and the aromatic ring will show characteristic stretching vibrations. The aromatic C=C stretching typically appears in the 1600-1450 cm⁻¹ region. The stretching of the C=C bond in the dibromoethenyl group is also expected in this region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The vinylic C-H stretch is expected in a similar region, around 3000-3100 cm⁻¹.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene (B151609) ring are strong and appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

C-Br Stretching: The carbon-bromine bonds give rise to stretching vibrations in the far-infrared region, typically below 700 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the C=C and C-Br bonds, which may be weak in the IR spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for α,β-Dibromostyrene

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Region of Spectrum |

| Aromatic C-H Stretch | 3100 - 3000 | Functional Group |

| Vinylic C-H Stretch | 3080 - 3020 | Functional Group |

| C=C Stretch (Aromatic) | 1600 - 1450 | Fingerprint |

| C=C Stretch (Vinylic) | ~1625 | Fingerprint |

| C-H Bending (Aromatic o.o.p.) | 900 - 675 | Fingerprint |

| C-Br Stretch | 700 - 500 | Fingerprint |

Chromatographic Separation Techniques (e.g., HPLC, GC) for Isolation and Quantification

Chromatographic methods are essential for separating α,β-dibromostyrene from reaction mixtures or environmental samples and for its quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC): Given its volatility, GC is a well-suited technique for the analysis of α,β-dibromostyrene.

Column: A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) (e.g., DB-1, DB-5) stationary phase, is typically used.

Injector: A split/splitless injector is used to introduce the sample, which is vaporized at a high temperature.

Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.

Detector: A Flame Ionization Detector (FID) provides good sensitivity for hydrocarbons. For higher selectivity and sensitivity, especially in complex matrices, a Mass Spectrometer (GC-MS) is the detector of choice, providing both retention time and mass spectral data for positive identification.

High-Performance Liquid Chromatography (HPLC): HPLC is also a viable method, particularly for samples that may not be suitable for the high temperatures of GC.

Mode: Reversed-phase HPLC is the most common mode.

Column: A C18 or C8 stationary phase column would be effective for separating the relatively non-polar α,β-dibromostyrene.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used as the mobile phase, typically in an isocratic or gradient elution. sielc.com

Detector: A UV-Vis detector is highly effective, as the phenyl ring and the conjugated double bond system of α,β-dibromostyrene absorb UV light strongly (typically in the 220-260 nm range). sielc.com

Table 3: Typical Chromatographic Conditions for α,β-Dibromostyrene Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

| GC | DB-5 (5% Phenyl Polydimethylsiloxane) | Helium | Mass Spectrometer (MS) or FID |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water mixture | UV-Vis (e.g., at 254 nm) |

Theoretical and Computational Investigations of Alpha,beta Dibromostyrene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to the computational study of organic molecules. louisville.edu DFT offers a favorable balance between computational cost and accuracy, making it a widely used method for investigating the electronic structure and energetics of molecules and reaction pathways. nih.gov For alpha,beta-dibromostyrene, DFT can be used to calculate optimized geometries, vibrational frequencies, and the energies of ground, transition, and excited states.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which helps in elucidating detailed step-by-step mechanisms. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. The energy of a transition state determines the activation energy barrier of a reaction step, which is a key factor in governing the reaction rate.

For a molecule like alpha,beta-dibromostyrene, computational chemists can model various potential reactions, such as nucleophilic substitution at the vinylic carbons, elimination of HBr, or cycloaddition reactions across the double bond. For instance, in a hypothetical nucleophilic substitution reaction, DFT could be used to compare a direct displacement mechanism with an addition-elimination pathway. The calculations would provide the geometries and energies of the transition states for each path. rsc.org

A study on the cyclopropanation of styrene (B11656) catalyzed by B(C₆F₅)₃ illustrates this process. nih.gov DFT calculations were used to compare four different mechanistic pathways, identifying the most plausible route by comparing the Gibbs free energy of the transition states. nih.gov The rate-limiting step was identified as the one with the highest energy barrier. nih.gov A similar approach for alpha,beta-dibromostyrene would allow researchers to understand how the two bromine atoms influence the reaction pathways compared to unsubstituted styrene.

Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical Reaction Pathway of a Substituted Styrene

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Starting Materials (e.g., Styrene Derivative + Reagent) | 0.0 |

| TS1 | Transition State for Intermediate Formation | +28.0 |

| Intermediate | Covalently Bound Intermediate | +15.5 |

| TS2 | Transition State for Product Formation | +41.0 |

| Products | Final Products | -10.2 |

Note: Data is illustrative and based on values reported for styrene derivative reactions to demonstrate the type of output from DFT calculations. nih.gov

Prediction of Reactivity and Selectivity Profiles

By calculating the energies of different possible transition states, DFT can predict the reactivity and selectivity of a reaction. For alpha,beta-dibromostyrene, this could involve predicting the regioselectivity of an addition reaction (i.e., which of the two double-bonded carbons the reactant adds to) or the stereoselectivity of a reaction that forms a new chiral center.

For example, in reactions of arylalkylketenes with benzaldehydes, DFT has been used to determine that the [2+2] cycloaddition step is both the rate- and stereoselectivity-determining step by calculating the energy barriers for the formation of all four possible stereoisomers (SS, RR, SR, and RS). rsc.org The transition state with the lowest energy corresponds to the major product observed experimentally. For alpha,beta-dibromostyrene, DFT could predict whether addition reactions would occur syn or anti to the phenyl group, or how the existing stereochemistry of the double bond influences the outcome of subsequent reactions.

Analysis of Electronic Structure and Bonding Characteristics

Understanding the electronic structure of a molecule is key to explaining its reactivity. DFT calculations provide valuable information on electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and bond strengths.

For alpha,beta-dibromostyrene, analysis of the molecular orbitals would reveal the regions most susceptible to nucleophilic or electrophilic attack. The energy of the LUMO can indicate the molecule's ability to accept electrons, while the HOMO energy relates to its ability to donate electrons. Furthermore, DFT can be used to compute Bond Dissociation Energies (BDEs), which quantify the strength of specific chemical bonds. researchgate.net A computational study on brominated flame retardants used DFT to calculate C-Br BDEs to determine the most likely initial step in their thermal degradation. researchgate.net A similar analysis on alpha,beta-dibromostyrene would clarify the relative strengths of the two C-Br bonds and the C=C double bond, predicting which bond is most likely to break under thermal or photochemical conditions. louisville.edu